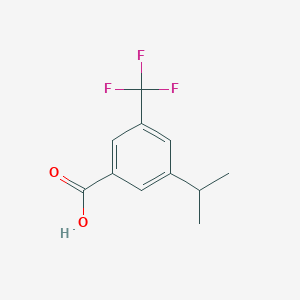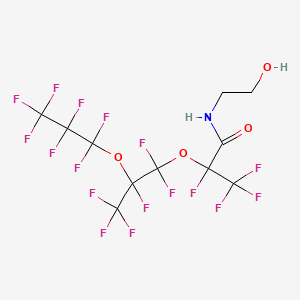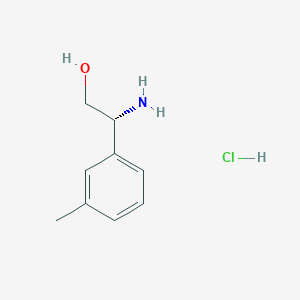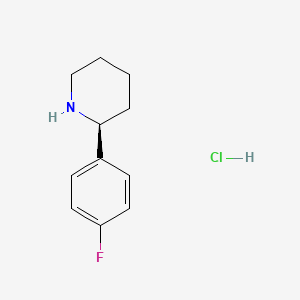
Methyl 1H,1H-perfluorohexyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1H,1H-perfluorohexyl ether is a fluorinated organic compound with the molecular formula C7H5F11O. It is characterized by the presence of a perfluorohexyl group attached to a methoxy group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,1H-perfluorohexyl ether typically involves the reaction of perfluorohexyl iodide with methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1H,1H-perfluorohexyl ether primarily undergoes substitution reactions due to the presence of the perfluoroalkyl group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. These reactions are typically carried out under mild conditions to prevent the degradation of the perfluoroalkyl group .
Major Products
The major products formed from the reactions of this compound depend on the nucleophile used. For example, the reaction with an amine can produce a perfluoroalkyl amine, while the reaction with a thiol can produce a perfluoroalkyl thioether .
Applications De Recherche Scientifique
Methyl 1H,1H-perfluorohexyl ether has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 1H,1H-perfluorohexyl ether is primarily based on its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. The perfluoroalkyl group provides a hydrophobic surface that can interact with various molecular targets, influencing their behavior and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorohexane: Similar in structure but lacks the methoxy group, making it less reactive in certain chemical reactions.
Perfluorooctyl methoxy ether: Similar in structure but with a longer perfluoroalkyl chain, providing different physical and chemical properties.
Uniqueness
Methyl 1H,1H-perfluorohexyl ether is unique due to the presence of both a perfluoroalkyl group and a methoxy group, providing a balance of hydrophobicity and reactivity that is not found in other similar compounds .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-methoxyhexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c1-19-2-3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLUUNOJPPKNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022717 |
Source


|
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-methoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391033-26-3 |
Source


|
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-methoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)




![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)






